6-ethyl-2-(methylthio)pyrimidin-4(3H)-one
Overview
Description
The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its role or use in various industries or research.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall reaction scheme.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves the study of the physical and chemical properties of the compound such as melting point, boiling point, solubility, stability, etc.Scientific Research Applications
Synthesis and Pharmaceutical Applications
6-ethyl-2-(methylthio)pyrimidin-4(3H)-one has been explored in various synthetic processes to produce novel compounds with potential pharmacological applications. For instance, its derivatives have been synthesized for evaluating analgesic, anti‐inflammatory, and ulcerogenic index activities. Such compounds have shown promising results in analgesic and anti-inflammatory activities in animal models, with mild ulcerogenic potential compared to aspirin (Alagarsamy et al., 2007). Additionally, derivatives of 6-ethyl-2-(methylthio)pyrimidin-4(3H)-one have been investigated as dual thymidylate synthase and dihydrofolate reductase inhibitors, showing potential as antitumor agents. The ethyl substitution enhances both potency and spectrum of tumor inhibition in vitro (Gangjee et al., 2009).
Green Chemistry and Synthesis
This compound has also been involved in green chemistry approaches. For example, novel pyrido[2,3-d]pyrimidine derivatives have been synthesized using environmentally friendly methods like solvent-free conditions, highlighting the compound's role in sustainable chemistry practices (Mohsenimehr et al., 2014).
Corrosion Inhibition
Research has also explored the use of pyrimidine derivatives, including 6-ethyl-2-(methylthio)pyrimidin-4(3H)-one, in the corrosion inhibition of metals. These studies provide insights into the protective properties of these compounds against metal corrosion, particularly in acidic environments, which can be valuable for industrial applications (Abdelazim et al., 2021).
Antimicrobial Activities
Several studies have synthesized derivatives of 6-ethyl-2-(methylthio)pyrimidin-4(3H)-one and tested them for antimicrobial activities. These compounds have been found to exhibit significant antibacterial and antifungal properties, offering potential avenues for the development of new antimicrobial agents (Ravindra et al., 2008).
Safety And Hazards
This involves studying the safety profile of the compound. It includes its toxicity, flammability, environmental impact, and precautions to be taken while handling it.
Future Directions
This involves discussing potential future research directions. It could include potential applications, modifications to improve its properties, or new methods of synthesis.
Please note that the availability of this information depends on the extent of research conducted on the specific compound. For a novel or less-studied compound, some of this information might not be available. It’s always a good idea to consult a chemistry professional or a trusted database for accurate and detailed information.
properties
IUPAC Name |
4-ethyl-2-methylsulfanyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-3-5-4-6(10)9-7(8-5)11-2/h4H,3H2,1-2H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUPNMSQAHZBJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl-2-(methylthio)pyrimidin-4(3H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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